
8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol is an organic compound characterized by the presence of amino, hydroxyl, and alkyne functional groups This compound is notable for its unique structure, which includes a nonadiyne backbone with amino and hydroxyl substituents
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Nonadiyne Backbone: This can be achieved through a series of coupling reactions involving alkynes. For example, a Sonogashira coupling reaction can be used to form the carbon-carbon triple bonds.
Introduction of Amino and Hydroxyl Groups: The amino group can be introduced through nucleophilic substitution reactions, while the hydroxyl groups can be added via hydroboration-oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.
Reduction: The alkyne groups can be reduced to alkenes or alkanes.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) can be employed.
Substitution: Halogenating agents like thionyl chloride can be used to convert the amino group into a more reactive intermediate.
Major Products
Oxidation: Formation of diketones or aldehydes.
Reduction: Formation of alkenes or alkanes.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol involves its interaction with various molecular targets. The amino and hydroxyl groups can form hydrogen bonds with biological macromolecules, while the alkyne groups can participate in click chemistry reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol: shares similarities with other nonadiyne derivatives, such as:
Uniqueness
The unique combination of amino, hydroxyl, and alkyne groups in this compound distinguishes it from other compounds
Eigenschaften
CAS-Nummer |
54284-97-8 |
|---|---|
Molekularformel |
C12H19NO2 |
Molekulargewicht |
209.28 g/mol |
IUPAC-Name |
8-amino-2,3,8-trimethylnona-4,6-diyne-2,3-diol |
InChI |
InChI=1S/C12H19NO2/c1-10(2,13)8-6-7-9-12(5,15)11(3,4)14/h14-15H,13H2,1-5H3 |
InChI-Schlüssel |
KCFOFIWEYNVOFV-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C#CC#CC(C)(C(C)(C)O)O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


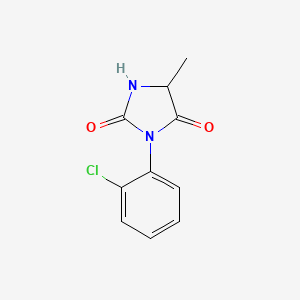
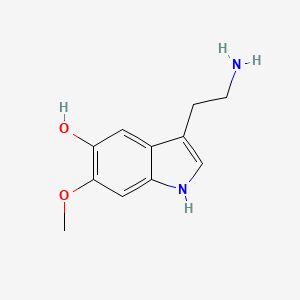


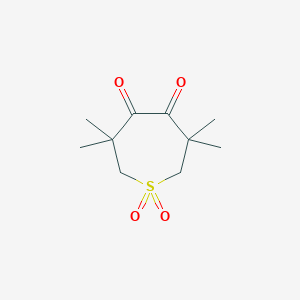

![Ethyl 3-[(2-ethoxy-2-oxoethyl)sulfanyl]-4,4,4-trifluorobutanoate](/img/structure/B14649238.png)


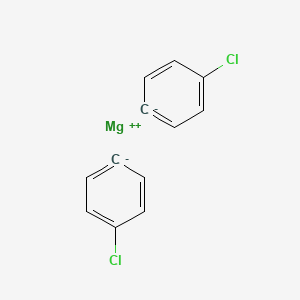

![1-[(Propan-2-yl)amino]-3-[(pyrimidin-2-yl)oxy]propan-2-ol](/img/structure/B14649267.png)
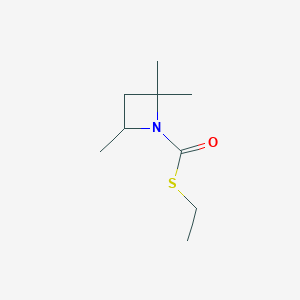
![2-[(Anilinomethyl)imino]-3-(4-methoxyphenyl)-1,3-thiazolidin-4-one](/img/structure/B14649273.png)
